Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate
Übersicht
Beschreibung
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug development. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Contains a methoxyphenyl group and a different substitution pattern.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Biologische Aktivität
Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate (EMIP) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and its implications in drug metabolism and cancer treatment.
Chemical Structure and Properties
EMIP is characterized by a fused pyrazine and imidazole ring system, which contributes to its unique chemical properties. The molecular formula is C_10H_10N_4O_2, with a molecular weight of approximately 206.21 g/mol. The compound exhibits a solid state with a density of about 1.3 g/cm³. Its structure allows for diverse reactivity, particularly involving the carboxylate group that can participate in nucleophilic substitutions and hydrolysis reactions.
Cytochrome P450 Inhibition
One of the most notable biological activities of EMIP is its inhibitory effect on cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial in the metabolism of various drugs, and EMIP's inhibition can significantly alter the pharmacokinetics of co-administered medications. Studies have shown that compounds with similar structures exhibit mutagenic properties, raising concerns about their safety profiles in biological systems.
Anticancer Potential
Recent research has highlighted the anticancer potential of EMIP and related compounds. For instance, studies on imidazo[1,2-a]pyrazine derivatives have demonstrated submicromolar inhibitory activity against various tumor cell lines. EMIP's structural analogs have been tested for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity of EMIP Derivatives
Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
---|---|---|---|
EMIP | 7 | Various Tumors | Cytochrome P450 inhibition |
Compound A | 5 | Breast Cancer | Apoptosis induction |
Compound B | 10 | Lung Cancer | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly influence biological activity. For example, substituents at specific positions on the ring system can enhance or reduce potency against various biological targets. The presence of electron-withdrawing groups has been associated with increased activity against certain cancer cell lines .
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Case Study 1: Inhibition of Helicobacter pylori
In a study focusing on Helicobacter pylori, a bacterium linked to gastric ulcers and cancer, EMIP derivatives were identified as potential ATPase inhibitors. These compounds exhibited significant inhibitory effects on the VirB11 ATPase involved in bacterial virulence, suggesting a pathway for developing new antibacterial agents .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of EMIP-related compounds against Streptococcus pneumoniae. The results demonstrated selective inhibition of bacterial growth without affecting other bacterial strains, highlighting the potential for developing narrow-spectrum antibiotics targeting specific pathogens .
Eigenschaften
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-5-7(2)11-4-9(13)12-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIGGTZNUUMWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.